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molecular formula C11H17ClN4O2 B8400114 [2-(6-Chloro-pyrimidin-4-ylamino)-ethyl]-carbamic acid tert-butyl ester

[2-(6-Chloro-pyrimidin-4-ylamino)-ethyl]-carbamic acid tert-butyl ester

Cat. No. B8400114
M. Wt: 272.73 g/mol
InChI Key: LEVKBVAAQBFNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796244B2

Procedure details

To 4,6-dichloropyrimidine (0.533 g, 35.8 mmol) in MeOH (15 ml) was added tert-butyl N-(2-aminoethyl)carbamate and the reaction stirred at room temperature for 6.5 hours. Reaction concentrated in vacuo, solids triturated with EtOAc/petrol. Filtrate which contains the desired product was concentrated and EtOAc and sat. NaHCO3 added.
Quantity
0.533 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[NH2:9][CH2:10][CH2:11][NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16]>CO>[C:15]([O:14][C:13](=[O:19])[NH:12][CH2:11][CH2:10][NH:9][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1)([CH3:18])([CH3:16])[CH3:17]

Inputs

Step One
Name
Quantity
0.533 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNC(OC(C)(C)C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 6.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo, solids
CUSTOM
Type
CUSTOM
Details
triturated with EtOAc/petrol
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
EtOAc and sat. NaHCO3 added

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
Smiles
C(C)(C)(C)OC(NCCNC1=NC=NC(=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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